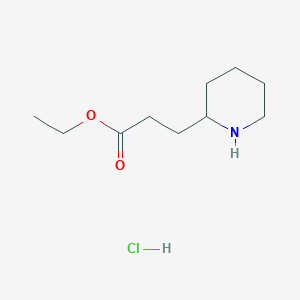

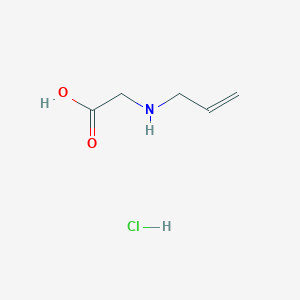

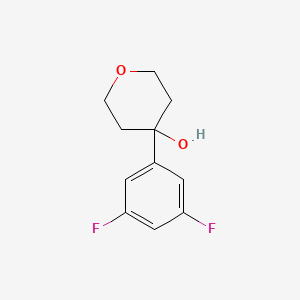

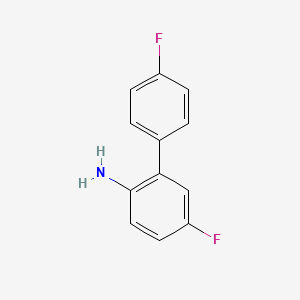

![molecular formula C9H8N4O5 B1342756 5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1006951-15-0](/img/structure/B1342756.png)

5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. This particular derivative features a methyl group at the 5-position of the isoxazole ring, a nitro-substituted pyrazolyl group at the 4-position, and a carboxylic acid functionality at the 3-position. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and potentially useful biological activity.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been explored in the literature. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, providing a scaffold for further functionalization into various isoxazole derivatives . Although the exact synthesis of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid is not detailed, similar synthetic strategies could be employed, such as the use of a nitrile oxide in a cycloaddition reaction followed by specific functional group transformations to introduce the nitro-pyrazolyl moiety.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and diverse due to the presence of various substituents. For example, cobalt and nickel supramolecular complexes constructed from 5-methyl-1H-pyrazole-3-carboxylic acid exhibit hexagonal channels and are characterized by single crystal X-ray diffraction, demonstrating the potential for complex geometries and coordination chemistry in these types of compounds . The molecular structure of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid would likely be influenced by the electron-withdrawing nitro group and the electron-donating methyl group, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid involves the use of thionyl chloride and corresponding amines or pyrazoles, indicating that carboxylic acid groups on isoxazole rings can be transformed into amides or coupled with other heterocycles . Similarly, the carboxylic acid group in 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid could be subjected to amidation or esterification reactions, while the nitro group could participate in reduction reactions or serve as an electrophile in aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their substituents. For example, the thermal stability of cobalt and nickel complexes with isoxazole ligands has been investigated through thermogravimetric analyses, showing higher thermal stability . The presence of a nitro group and a carboxylic acid in 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid would likely influence its melting point, solubility, and stability. Additionally, the compound's luminescent and electrochemical properties could be of interest, as similar complexes have been shown to exhibit such properties . The compound's reactivity towards nucleophiles and electrophiles would also be an important aspect of its chemical properties, potentially making it a versatile intermediate for further chemical transformations.

Applications De Recherche Scientifique

-

Imidazole Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The synthesis of imidazole derivatives involves various chemical reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial) .

-

Pyrazole Compounds

- Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry

- Application Summary : Pyrazoles have a wide range of applications in these fields. Their popularity has skyrocketed since the early 1990s . Pyrazole is a simple doubly unsaturated five membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety And Hazards

As with any chemical compound, handling “5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid” would require appropriate safety precautions. It’s important to avoid long-term or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container .

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O5/c1-5-6(8(9(14)15)11-18-5)4-12-3-2-7(10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDWPSLIGAWWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.